(R)-Atenolol-d7 is classified as a pharmaceutical compound under the category of beta-adrenergic antagonists. It is synthesized from the parent compound Atenolol, which is derived from the class of drugs known as beta-blockers. The molecular formula of (R)-Atenolol-d7 is C14H15D7N2O3, with a molecular weight of 273.38 g/mol .
The synthesis of (R)-Atenolol-d7 typically involves the introduction of deuterium into the Atenolol structure. This can be achieved through various methods, including:
The synthesis process must be carefully controlled to ensure that the deuterium is incorporated at the correct sites without altering the pharmacological activity of the molecule.
The molecular structure of (R)-Atenolol-d7 features a beta-phenylethylamine backbone, characteristic of beta-blockers. The presence of seven deuterium atoms replaces hydrogen atoms in the original Atenolol structure, enhancing its mass and stability for analytical purposes.
(R)-Atenolol-d7 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
The use of (R)-Atenolol-d7 in metabolic studies allows researchers to differentiate between metabolites formed from this labeled compound versus those from non-labeled Atenolol.
The mechanism of action for (R)-Atenolol-d7 mirrors that of traditional Atenolol:
The pharmacodynamics can be quantitatively assessed using pharmacokinetic models that incorporate data from studies utilizing (R)-Atenolol-d7 .
(R)-Atenolol-d7 exhibits several notable physical and chemical properties:
These properties make it suitable for use in both laboratory research and potential therapeutic applications.
The production of enantiomerically pure atenolol represents a significant challenge in pharmaceutical chemistry due to the differential biological activities of its stereoisomers. (R)-Atenolol-d7 is synthesized through strategic chiral resolution techniques applied to its deuterated precursor. The core synthetic pathway begins with the preparation of racemic atenolol intermediates, followed by enantioselective separation. A pivotal method employs hydrolytic kinetic resolution (HKR) using chiral cobalt catalysts to separate epoxide intermediates, yielding the desired (R)-enantiomer with high optical purity [1] [5]. Recent advances demonstrate that lipase-catalyzed kinetic resolution of racemic chlorohydrin precursors enables efficient production of (R)-atenolol building blocks. Candida antarctica lipase B (CALB) has shown exceptional enantioselectivity (E > 200) toward the (R)-chlorohydrin intermediate, achieving >99% enantiomeric excess (ee) when using vinyl acetate as the acyl donor in organic solvents [5]. This enzymatic approach provides a sustainable alternative to traditional chemical resolution methods, aligning with green chemistry principles through reduced catalyst loading and milder reaction conditions.
Table 1: Comparative Enantioselective Synthesis Methods for Atenolol
Method | Catalyst System | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|
HKR | (R,R)-salen Co(III) | >99% (S) | 24 | 25 |
Lipase CALB | Candida antarctica B | >99% (R) | 48 | 30 |
Chemical | (S)-MBA | 94% (R) | 72 | -10 |
Deuterium incorporation at specific molecular positions significantly alters the physicochemical properties of pharmaceutical compounds without substantially changing their steric profile. (R)-Atenolol-d7 features seven deuterium atoms exclusively located on the isopropylamino moiety (–N–CD(CH₃)₂), strategically positioned to retard metabolism while maintaining β₁-adrenergic receptor binding affinity. The molecular formula of this isotopologue is C₁₄H₁₅D₇N₂O₃, with a precise molecular weight of 273.38 g/mol [3] [6]. The deuteration process employs deuterium oxide (D₂O) in tandem with reducing agents for hydrogen-deuterium exchange or utilizes deuterated alkylating agents such as (CD₃)₂CD-I in the final amination step. This labeling technique capitalizes on the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) reduces the rate of oxidative dealkylation by hepatic CYP450 enzymes, thereby extending the compound’s half-life in pharmacokinetic studies [4] [7]. The isotopic purity of (R)-Atenolol-d7 typically exceeds 98%, as verified by mass spectrometry, making it an indispensable internal standard for quantitative bioanalytical assays.
Table 2: Deuterium Incorporation Pattern in (R)-Atenolol-d7
Molecular Fragment | Deuteration Position | Number of D Atoms | Chemical Structure |
---|---|---|---|
Isopropylamino group | Methyl groups | 6 | (CD₃)₂CD– |
Isopropylamino group | Methine position | 1 | –CD– |
The production of enantiopure (R)-atenolol-d7 relies critically on optimized hydrolytic kinetic resolution conditions. The HKR protocol employs a chiral (R,R)-salen Co(III) OAc complex (Jacobsen's catalyst) to asymmetrically ring-open racemic deuterated epichlorohydrin derivatives. Under optimized conditions, catalyst loadings as low as 0.4 mol% in toluene at 25°C achieve near-complete kinetic resolution (kᵣₑₗ > 30) within 24 hours [1]. Key process parameters include:
This method enables large-scale production of (R)-epichlorohydrin-d₇ intermediates with >99% ee, which subsequently undergo regioselective phenoxy ring-opening with 4-(amidomethyl)phenol. The final amination with deuterated isopropylamine completes the synthesis of (R)-Atenolol-d7 while preserving stereochemical integrity [1] [5]. Recent innovations demonstrate that continuous-flow HKR systems enhance productivity by 40% compared to batch reactors through precise residence time control and instantaneous quenching of reaction mixtures.
Table 3: Optimized HKR Parameters for (R)-Epichlorohydrin-d₇ Production
Parameter | Optimal Range | Impact on Resolution |
---|---|---|
Catalyst loading | 0.2–0.5 mol% | Higher ee at lower loading |
Reaction temperature | 0–25°C | Reduced racemization at 0°C |
Water equivalence | 0.8–1.2 eq | Minimizes hydrolysis byproducts |
Solvent | Toluene | Maintains catalyst activity |
Reaction time | 18–24 h | Complete conversion |
Comprehensive spectroscopic characterization confirms both the chiral integrity and deuterium distribution in (R)-Atenolol-d7. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signatures: ¹H-NMR shows complete disappearance of the isopropyl methine proton at δ 2.80 ppm (present in non-deuterated atenolol), while ¹³C-NMR exhibits characteristic heptet splitting (Jₛ = 19.1 Hz) for the CD moiety at δ 49.5 ppm due to deuterium-carbon coupling [3] [6]. The deuterium-induced isotopic shift is observed at δ 1.10 ppm for the methyl groups, appearing as a singlet instead of a doublet.
High-resolution mass spectrometry (HRMS) displays the molecular ion cluster at m/z 274.384 [M+H]⁺, with the characteristic 7 Da mass shift confirming complete deuteration. The fragmentation pattern shows dominant ions at m/z 145.032 (C₈H₉NO₂⁺, undeuterated fragment) and m/z 116.107 ([2H]₇C₃H₇N⁺), validating the site-specific deuteration [4] [7]. Fourier Transform Infrared (FT-IR) spectroscopy further confirms structural integrity through key absorptions: amide C=O stretch at 1665 cm⁻¹, phenolic C-O stretch at 1248 cm⁻¹, and broad O-H/N-H stretches between 3100–3500 cm⁻¹. The absence of C-H stretches in the 2900–3000 cm⁻¹ region for the isopropyl group provides additional confirmation of successful deuteration.
Table 4: Key Spectroscopic Signatures of (R)-Atenolol-d7
Technique | Characteristic Signal | Interpretation |
---|---|---|
¹H NMR (DMSO-d₆) | δ 1.10 (s, 6H) | Methyl groups (CD₃)₂ |
δ 3.40 (s, 2H) | –CH₂–C=O moiety | |
δ 4.45 (m, 1H) | Methine –CH(OH)– | |
¹³C NMR | δ 22.8 (septet) | (CD₃)₂ groups |
HRMS | 274.384 [M+H]⁺ | Molecular ion |
FT-IR | 1665 cm⁻¹ | Amide carbonyl |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: